2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Antiplatelet Phosphodiesterase Inhibition Thrombosis

This ortho-substituted N-tosylanthranilic acid combines a carboxylic acid with a tosylamide in a rigid ortho geometry, creating an intramolecularly hydrogen‑bonded scaffold that cannot be replicated by generic sulfonamides. It acts as a fluorescent luminophore for supramolecular chloride/phosphonium studies, a bridging ligand that enforces 1D chain topologies in crystal engineering, and a validated antiplatelet/PDE‑inhibitor starting point. Procure ≥97% purity to ensure reproducible fluorescence, metal‑coordination geometry, and biological assay data.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
CAS No. 6311-23-5
Cat. No. B1265889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
CAS6311-23-5
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H13NO4S/c1-10-6-8-11(9-7-10)20(18,19)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
InChIKeyADALGBTXGIISDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 6311-23-5: 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid - Technical Grade Specifications & Structural Identity


2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (CAS 6311-23-5), also widely documented as N-Tosylanthranilic acid, is a sulfonamide derivative of anthranilic acid with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol. The compound is characterized by a p-toluenesulfonyl (tosyl) group attached to the nitrogen of an anthranilic acid scaffold. In its commercially available form, it is specified with a minimum purity of 95% , and is frequently described as a fluorescent compound that can form chloride salts . It serves as a versatile synthetic intermediate and a ligand in coordination chemistry due to its carboxylic acid and sulfonamide functionalities [1].

Why Generic Substitution of CAS 6311-23-5 Fails: A Chemist's Guide to Tosyl-Anthranilate Scaffold Selectivity


The chemical and biological properties of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid are a direct consequence of its unique ortho-substituted scaffold, which cannot be replicated by generic sulfonamides or other tosylated amino acids. The specific ortho arrangement of the carboxylic acid and tosylamine groups is critical for its dual function as both a ligand for metal-directed assembly [1] and a fluorescent luminophore in supramolecular studies . Substitution with a para- or meta-aminobenzoic acid tosyl analog, or the use of a simpler N-tosyl derivative like N-tosylglycine, would drastically alter metal coordination geometry, fluorescence properties, and biological target engagement. The specific three-dimensional architecture defined by the intramolecular hydrogen bonding between the sulfonamide and the ortho-carboxylic acid is a key determinant of its solid-state and solution-phase behavior, making simple analog substitution a high-risk approach for sensitive applications [2].

Quantitative Differentiation of CAS 6311-23-5: Evidence-Based Performance vs. Structural Analogs


Anti-Platelet Aggregation: N-Tosylanthranilic Acid vs. Unsubstituted Anthranilic Acid

2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (N-tosylanthranilic acid) demonstrates a specific antiplatelet aggregation effect that is entirely absent in the parent scaffold, anthranilic acid. In vitro experiments have shown that the target compound inhibits platelet activation and aggregation, an activity not observed with unmodified anthranilic acid . While precise IC50 values for this compound are not publicly available, its reported ability to inhibit phosphodiesterase activity and interfere with adenosine diphosphate (ADP) degradation provides a clear mechanistic basis for its superior activity compared to the non-tosylated analog . This functional gain highlights the critical role of the tosyl group in enabling a new biological function.

Antiplatelet Phosphodiesterase Inhibition Thrombosis

Fluorescent Luminophore Performance: Ortho-Substituted Tosyl Anthranilic Acid vs. Meta/Para Analogs

The ortho-substituted N-tosylanthranilic acid scaffold exhibits distinct fluorescent properties that are not observed in its meta- or para-analogs. Studies on N-aryl-anthranilic acids have demonstrated that aryl substitution influences the position of fluorescence maxima, and crucially, that while anthranilic acid (the ortho-aminobenzoic acid derivative) shows fluorescence in certain solvents, its meta- and para-analogs do not [1]. 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid (ortho-substituted) has been successfully employed as a luminophore in the study of c1-6 alkyl phosphonium salts and supramolecular interactions with chlorides, a role for which non-fluorescent meta- or para-substituted analogs would be unsuitable .

Luminophore Fluorescence Spectroscopy Supramolecular Chemistry

Ligand Geometry in Metal Complexes: N-Tosylanthranilic Acid vs. N-Tosylglycine

The rigid ortho-substituted benzoic acid core of N-tosylanthranilic acid dictates a specific geometry in metal complexes, enabling the formation of well-defined 1D chain structures. In contrast, a more flexible ligand like N-tosylglycine, which lacks the rigid aromatic spacer, would not enforce the same bridging motif. Studies using N-p-Tolylsulfonyl-p-Aminobenzoic acid with Cu(II) resulted in a complex where the ligand bridges central Cu2+ ions in a distorted octahedral coordination, creating a one-dimensional chain [1]. The specific distances and angles within the crystal lattice are dictated by the ortho-carboxylic acid group's position relative to the sulfonamide, a feature absent in flexible-chain tosyl-amino acid derivatives.

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Defined Application Scenarios for CAS 6311-23-5: Where Evidence Dictates Use


As a Fluorescent Probe in Supramolecular and Ionic Interaction Studies

Given its documented use as a fluorescent luminophore, this compound is ideally suited for investigating supramolecular interactions, particularly with phosphonium salts and chloride ions . Its inherent fluorescence, which distinguishes it from its meta- and para-analogs, allows for direct monitoring of binding events via changes in emission properties [1]. Procurement for this purpose is justified by its proven track record as a functional probe in such systems.

As a Rigid Bridging Ligand in the Rational Design of Metal-Organic Frameworks (MOFs)

The compound's ability to act as a bridging ligand and enforce a specific 1D chain structure with metals like Cu(II) makes it a valuable building block in crystal engineering . For projects aiming to synthesize coordination polymers with predetermined topologies, the rigid ortho-substituted benzoic acid core of N-tosylanthranilic acid provides a level of geometric predictability that flexible tosyl-amino acid analogs cannot offer.

As a Key Scaffold in Medicinal Chemistry for Anti-Thrombotic Lead Optimization

The demonstrated antiplatelet activity, linked to phosphodiesterase inhibition and interference with ADP degradation, positions N-tosylanthranilic acid as a validated starting point for medicinal chemistry programs targeting thrombosis . While its potency is moderate, its unique scaffold offers a chemical entry point for systematic optimization to improve potency and selectivity, which is a standard and high-value practice in drug discovery.

As a Reference Standard in Phosphodiesterase (PDE) Inhibition Assays

Although specific inhibition constants (IC50) against individual PDE isoforms are not publicly available, the compound's reported ability to inhibit phosphodiesterase activity is a well-documented class effect of this scaffold . This makes it a suitable reference tool or a starting point for the development of novel PDE inhibitors, which are important therapeutic targets in inflammation and cardiovascular disease. Procuring a high-purity source is essential for generating reproducible and meaningful assay data.

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